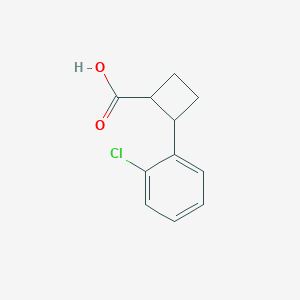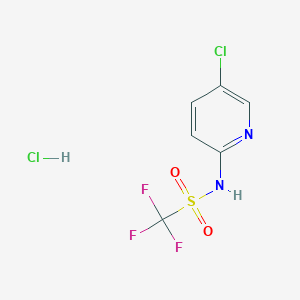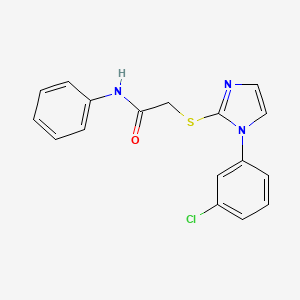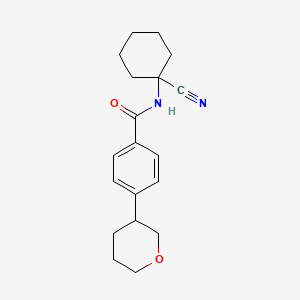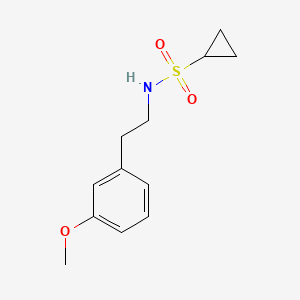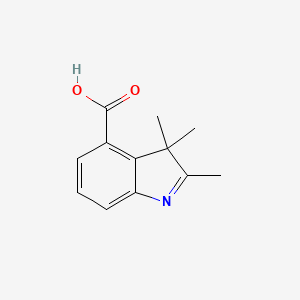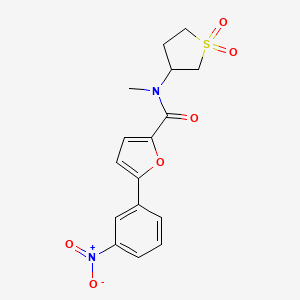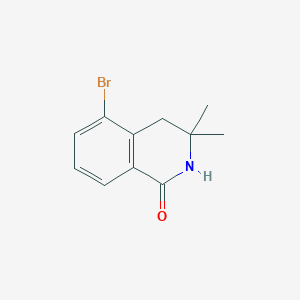
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves various methods. For instance, a Schiff base ligand closely related to the compound of interest was synthesized through a condensation reaction, which also led to the formation of metal complexes with different geometries . Another approach for synthesizing related structures is a copper-catalyzed oxidative cyclization protocol, which allows the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines, bromoketones, and alkenes . Additionally, brominated tetrahydroisoquinolines were semisynthesized from brominated tyrosine derivatives isolated from the red alga Rhodomela confervoides . These methods demonstrate the versatility in synthesizing brominated tetrahydroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized by IR, UV-Vis, mass spectrometry, 1H NMR, ESR, XRD, and thermal studies . The crystal structure of an isoquinolinium compound was determined, and Hirshfeld surface analysis was used to establish the intermolecular contacts within the crystal lattice . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the Schiff base ligand that forms stable complexes with various metal ions . The copper-catalyzed aerobic cyclizations indicate that tetrahydroisoquinolines can undergo reactions with bromoketones and alkenes to form complex structures . Additionally, the radical-mediated cyclization of norephedrine derived o-bromobenzamides shows the potential for stereoselective synthesis of substituted tetrahydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. The Schiff base ligand and its metal complexes have been studied for their magnetic susceptibility, conductance data, and thermal stability . The stability of a brominated naphthoquinone derivative in ethanol was investigated, providing insights into the degradation kinetics and activation parameters of such compounds . The pharmacological properties, including anticonvulsant and hypnotic activities, have been evaluated for an isoquinolinium compound, demonstrating the potential biological relevance of these molecules .
Biological Evaluation and Case Studies
The biological activities of related compounds have been explored in various studies. The Schiff base ligand and its metal complexes were screened for in vitro antibacterial and antifungal activities, as well as DNA cleavage and antioxidant activities . The anticonvulsant and hypnotic activities of an isoquinolinium compound were also evaluated, highlighting the potential therapeutic applications of these molecules . These studies provide a foundation for understanding the biological significance of brominated tetrahydroisoquinoline derivatives and their potential use in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has been a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of AMPA receptor antagonists such as SPD 502. The synthesis involved multiple steps including Sandmeyer isatin synthesis and Suzuki coupling, showcasing the compound's versatility in complex chemical reactions (Geng, 2011).
Ligand for σ Receptors
This compound has also been studied as a potential ligand for σ receptors. Modifications of tetrahydroisoquinolinyl benzamides, which include derivatives of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been analyzed for their affinity towards σ receptors. The research provides insights into the importance of the tetrahydroisoquinoline ring system for receptor binding affinity and selectivity (Xu, Lever & Lever, 2007).
Metal Complex Synthesis
The compound is instrumental in the formation of metal complexes with transition metals, as seen in coordination compounds involving Cr(III), Fe(III), Co(II), Cu(II), and Zn chlorides. The structures of these complexes have been studied through X-ray diffraction and IR and electronic absorption spectroscopies, indicating its utility in inorganic chemistry and material science (Sokol et al., 2004).
Synthesis of Alkaloid Derivatives
Further, it plays a crucial role in the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, emphasizing its importance in the field of pharmaceuticals and drug discovery. The synthesis explores the Pictet–Spengler reaction and has implications for understanding structure-toxicity relationships in drug design (Azamatov et al., 2023).
Wirkmechanismus
Target of Action
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of tetrahydroisoquinolines . Tetrahydroisoquinolines are known to be a key fragment of a diverse range of alkaloids and bioactive molecules . They have been found to function as antineuroinflammatory agents . .
Mode of Action
It is known that tetrahydroisoquinolines can undergo various multicomponent reactions, including isomerization of iminium intermediate . These reactions can lead to the formation of various biologically active compounds .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tetrahydroisoquinolines are known to display multifarious biological activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
5-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXDGXZBFVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2Br)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)
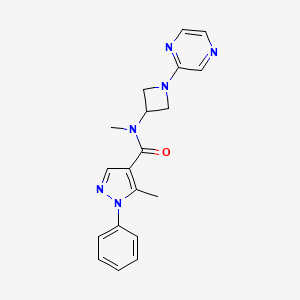
![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)
![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)
